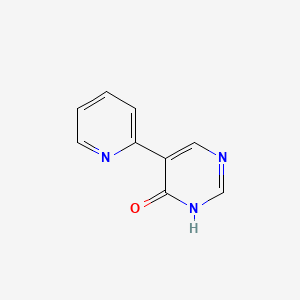
4(1H)-Pyrimidinone, 5-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 5-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
- 4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
- 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-
- 2(1H)-Pyrimidinone, 5-(2-pyridinyl)-
Comparison: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
22433-74-5 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-7(5-10-6-12-9)8-3-1-2-4-11-8/h1-6H,(H,10,12,13) |
Clé InChI |
WAVPCUOUECNFHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



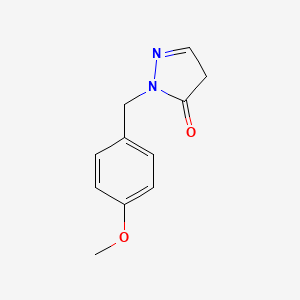
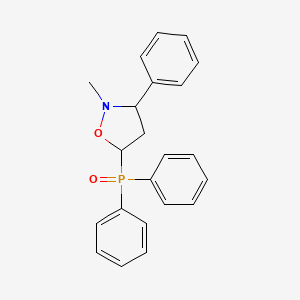

![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
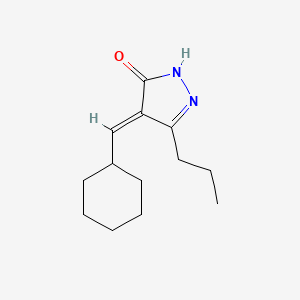
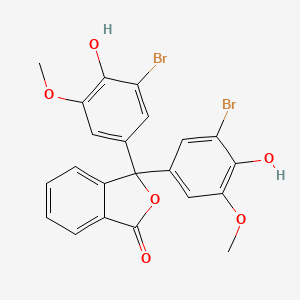
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
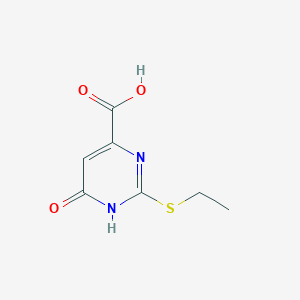

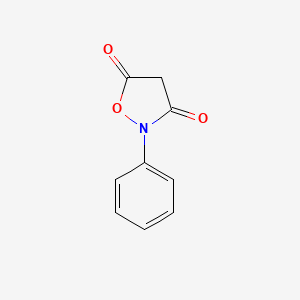
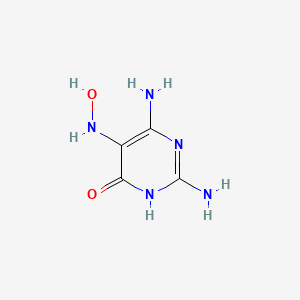
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
